molecular formula C5H10N2OS B13503823 Morpholine-2-carbothioamide

Morpholine-2-carbothioamide

Cat. No.: B13503823
M. Wt: 146.21 g/mol
InChI Key: VFBRWGUVMBEGRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine-2-carbothioamide is an organic compound that features a morpholine ring attached to a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

Morpholine-2-carbothioamide can be synthesized through several methods. One common approach involves the reaction of morpholine with carbon disulfide in the presence of an alkaline solution, such as isopropyl alcohol, under reflux conditions . Another method includes the reaction of morpholine with phenylisothiocyanate to form the corresponding carbothioamide derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Morpholine-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the carbothioamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Morpholine-2-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of morpholine-2-carbothioamide involves its interaction with microbial enzymes and cellular structures. The compound can inhibit the activity of bacterial ureases, which are enzymes that catalyze the hydrolysis of urea into ammonia and carbon dioxide . This inhibition disrupts the metabolic processes of the bacteria, leading to their death. Additionally, the compound’s antioxidant properties help in neutralizing free radicals, protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholine-2-carbothioamide is unique due to its specific combination of the morpholine ring and the carbothioamide group. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its effectiveness as an antimicrobial agent further distinguish it from similar compounds.

Properties

IUPAC Name

morpholine-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2OS/c6-5(9)4-3-7-1-2-8-4/h4,7H,1-3H2,(H2,6,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBRWGUVMBEGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.